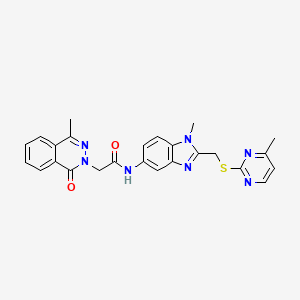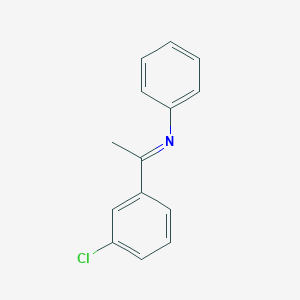![molecular formula C14H23NO5 B12638312 4,4'-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) CAS No. 922148-01-4](/img/structure/B12638312.png)
4,4'-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) is a chemical compound known for its unique structure and properties. This compound features a hydroxyphenyl group linked to two butane-1,2-diol units through an azanediyl (amine) linkage. The presence of hydroxyl groups and the amine linkage makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) typically involves the reaction of 3-hydroxyaniline with butane-1,2-diol under specific conditions. One common method is the reductive amination reaction, where 3-hydroxyaniline is condensed with butane-1,2-diol in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce amines or alcohols.
科学的研究の応用
4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and amine groups in the compound can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
4,4’-[(4-Hydroxyphenyl)azanediyl]di(butane-1,2-diol): Similar structure but with a different position of the hydroxyl group.
4,4’-[(3-Methoxyphenyl)azanediyl]di(butane-1,2-diol): Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
922148-01-4 |
|---|---|
分子式 |
C14H23NO5 |
分子量 |
285.34 g/mol |
IUPAC名 |
4-[N-(3,4-dihydroxybutyl)-3-hydroxyanilino]butane-1,2-diol |
InChI |
InChI=1S/C14H23NO5/c16-9-13(19)4-6-15(7-5-14(20)10-17)11-2-1-3-12(18)8-11/h1-3,8,13-14,16-20H,4-7,9-10H2 |
InChIキー |
JGTHKHRULKIWHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)N(CCC(CO)O)CCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-tert-Butyl-2,6-dimethyl-phenylsulfanyl)-ethyl]-1-[2-(4-nitro-phenyl)-2-oxo-ethyl]-pyridinium](/img/structure/B12638239.png)
![Methyl 8-chloro-4-[3-(methoxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638242.png)
![tert-butyl 2-chloro-4-(3-methylmorpholin-4-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B12638243.png)


![Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate](/img/structure/B12638263.png)



![1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene](/img/structure/B12638280.png)
![(Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B12638293.png)



